molecular formula C25H34N2O4 B2608497 3,4,5-triethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide CAS No. 946280-88-2

3,4,5-triethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

Cat. No. B2608497
M. Wt: 426.557
InChI Key: MSZFUORYLKUBAU-UHFFFAOYSA-N
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Description

The compound “3,4,5-triethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceutical drugs . The molecule also contains a 1,2,3,4-tetrahydroquinoline ring, which is a structural motif found in many biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the tetrahydroquinoline ring, possibly through a Pictet-Spengler reaction , followed by the attachment of the benzamide moiety. The ethoxy groups on the benzene ring could be introduced through a Williamson ether synthesis or a similar method.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The tetrahydroquinoline ring and the benzene ring would likely contribute to the rigidity of the molecule, while the ethoxy and amide groups could participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amide group, the ethoxy groups, and the tetrahydroquinoline ring. The amide could undergo hydrolysis under acidic or basic conditions, while the ethoxy groups could be cleaved by strong acids. The tetrahydroquinoline ring could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the flexibility of the structure could all influence properties like solubility, melting point, and stability .

Scientific Research Applications

Synthesis Techniques

Research on synthesizing heterocyclic compounds incorporating the isoquinoline moiety demonstrates advanced methods in creating complex organic structures, which can be foundational for developing pharmaceuticals and materials. For example, Tayseer A. Abdallah et al. (2009) described synthesizing tetra- and penta-heterocyclic compounds with an isoquinoline component, showcasing the chemical versatility and potential for diverse applications, including drug development and material science (Abdallah, Hassaneen, & Abdelhadi, 2009).

Receptor Binding Studies

Research on benzamide analogs, such as the study by Jinbin Xu et al. (2005), focuses on understanding the binding affinity to sigma-2 receptors, which are significant in cancer research and neurological studies. This research provides insights into the structure-activity relationships necessary for designing compounds with potential therapeutic benefits (Xu et al., 2005).

Antimicrobial and Anticancer Activities

Compounds similar to "3,4,5-triethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide" have been evaluated for their potential antimicrobial and anticancer activities. For instance, H. Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives, assessing their effectiveness against various microorganisms. This area of research is crucial for developing new treatments for infections and cancer (Bektaş et al., 2007).

Drug Development and Pharmacological Potential

The development of new drugs often involves exploring the pharmacological potential of novel compounds. Research into sigma receptors, as highlighted by R. Xu et al. (2007), investigates the therapeutic possibilities of tetrahydroisoquinolinyl benzamides, contributing to our understanding of receptor-ligand interactions and their implications for drug design (Xu, Lever, & Lever, 2007).

Safety And Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and studied as a potential pharmaceutical drug .

properties

IUPAC Name

3,4,5-triethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O4/c1-5-29-22-16-20(17-23(30-6-2)24(22)31-7-3)25(28)26-13-12-18-10-11-21-19(15-18)9-8-14-27(21)4/h10-11,15-17H,5-9,12-14H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZFUORYLKUBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-triethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

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